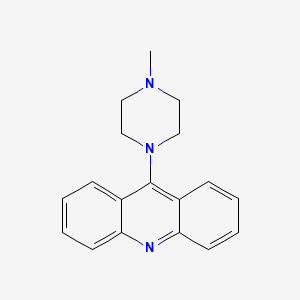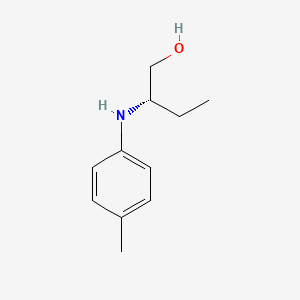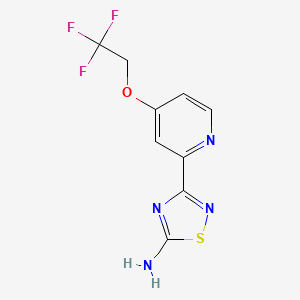
3-(4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a trifluoroethoxy group attached to a pyridine ring, which is further connected to a thiadiazole ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2,2,2-trifluoroethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The synthesis begins with the preparation of a pyridine intermediate, which involves the reaction of 2-chloropyridine with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate.
Introduction of the Thiadiazole Ring: The pyridine intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring.
Final Amination Step:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Various nucleophiles (halides, alkoxides); reactions often require the presence of a base and are conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with different nucleophilic groups replacing the amine.
Aplicaciones Científicas De Investigación
3-(4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(4-(2,2,2-trifluoroethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: It can inhibit or activate certain enzymes by binding to their active sites, thereby modulating their activity.
Interact with Receptors: The compound may interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Affect Gene Expression: It can modulate the expression of specific genes, leading to changes in protein synthesis and cellular function.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol: A related compound with a similar trifluoroethoxy group but different functional groups attached to the pyridine ring.
2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylthio-1H-benzimidazole: Another compound with a trifluoroethoxy-pyridine structure, used in medicinal chemistry.
Uniqueness
3-(4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the presence of both the trifluoroethoxy group and the thiadiazole ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.
Propiedades
Fórmula molecular |
C9H7F3N4OS |
|---|---|
Peso molecular |
276.24 g/mol |
Nombre IUPAC |
3-[4-(2,2,2-trifluoroethoxy)pyridin-2-yl]-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C9H7F3N4OS/c10-9(11,12)4-17-5-1-2-14-6(3-5)7-15-8(13)18-16-7/h1-3H,4H2,(H2,13,15,16) |
Clave InChI |
CECNQZUEFWTFDZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1OCC(F)(F)F)C2=NSC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




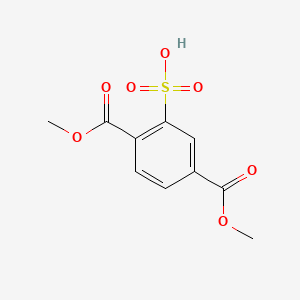

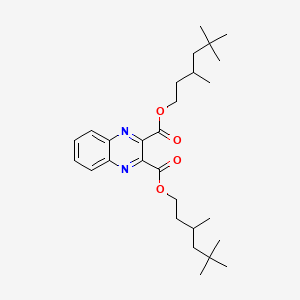

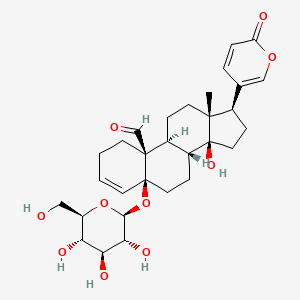

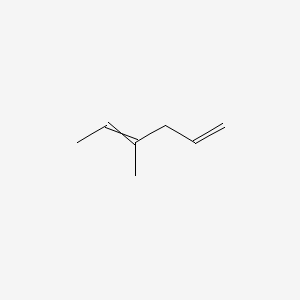
![2-(4-butoxyphenoxy)-N-[3-(diethylamino)propyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B13753615.png)
